molecular formula C18H20ClNO4S B3565547 Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate

Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate

Cat. No.: B3565547
M. Wt: 381.9 g/mol
InChI Key: GTCXNTIULSQPDH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and a sulfonyl group, linked to a piperidine ring with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 4-chloronaphthalene, undergoes sulfonation to introduce the sulfonyl group.

    Piperidine Ring Formation: The sulfonated naphthalene derivative is then reacted with piperidine under specific conditions to form the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalen-1-ol: A simpler compound with a hydroxyl group instead of the sulfonyl and piperidine groups.

    (4-Chloronaphthalen-1-yl)methanol: Similar structure but with a methanol group instead of the sulfonyl and piperidine groups.

Uniqueness

Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group and the piperidine ring distinguishes it from simpler naphthalene derivatives, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-2-24-18(21)13-9-11-20(12-10-13)25(22,23)17-8-7-16(19)14-5-3-4-6-15(14)17/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCXNTIULSQPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate
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Ethyl 1-(4-chloronaphthalen-1-yl)sulfonylpiperidine-4-carboxylate

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